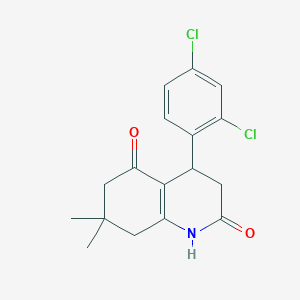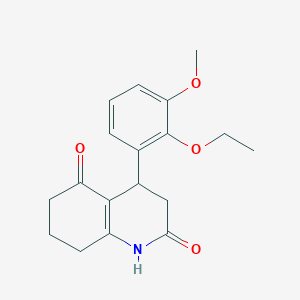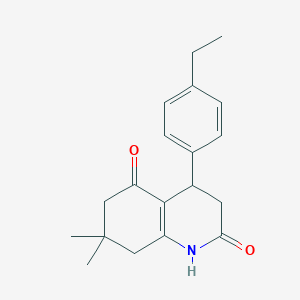![molecular formula C18H19N5OS B4437008 N-(2-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437008.png)
N-(2-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
Descripción general
Descripción
N-(2-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole-based derivative that has been synthesized using specific methods.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an antimicrobial agent, as it has been shown to have antibacterial and antifungal properties. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in vitro.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of specific enzymes, such as topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound may inhibit the activity of specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
N-(2-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Furthermore, this compound has been shown to have antibacterial and antifungal properties, as it can inhibit the growth of specific microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide has several advantages for lab experiments. This compound is relatively easy to synthesize using specific methods. Additionally, this compound has been shown to have potent anticancer and antimicrobial properties in vitro. However, there are also limitations to using this compound in lab experiments, as its mechanism of action is not fully understood, and its effects in vivo have not been extensively studied.
Direcciones Futuras
There are several future directions for the study of N-(2-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide. One direction is to further investigate its mechanism of action, as this will provide insight into its potential applications in various fields. Additionally, further studies are needed to determine its effects in vivo, as this will provide information on its potential as a therapeutic agent. Furthermore, future studies could investigate the synthesis of analogs of this compound, as this may lead to the development of more potent and selective compounds.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-3-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-6-5-8-15(12-13)23-18(20-21-22-23)25-11-10-17(24)19-16-9-4-3-7-14(16)2/h3-9,12H,10-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXBAAZORPCHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-chlorophenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B4436940.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B4436946.png)
![N-[2-(phenylthio)ethyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4436968.png)
![methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4436971.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4436982.png)
![N-(4-cyanophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4436995.png)
![methyl 2-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4437000.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B4437016.png)
![ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4437024.png)


![N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4437044.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4437048.png)